molecular formula C3F6O<br>CF3COCF3<br>C3F6O B058046 Hexafluoroacetone CAS No. 684-16-2

Hexafluoroacetone

Cat. No. B058046
CAS RN: 684-16-2
M. Wt: 166.02 g/mol
InChI Key: VBZWSGALLODQNC-UHFFFAOYSA-N
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Description

Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different. It is a colorless, hygroscopic, nonflammable, highly reactive gas characterized by a musty odor .


Synthesis Analysis

The industrial route to HFA involves the treatment of hexachloroacetone with HF . In the laboratory, HFA can be prepared in a two-step process from perfluoropropene . A study has developed a continuous flow system that employs a micro packed-bed reactor (MPBR) filled with Lewis acid catalysts for the synthesis of HFA . This method overcomes the challenges of complex catalyst preparation and harsh reaction conditions (up to 200 °C) associated with conventional batch synthesis .


Chemical Reactions Analysis

Hexafluoroacetone is an electrophile, and nucleophiles attack at the carbonyl carbon . In water, hexafluoroacetone predominantly exists as the hydrate . The equilibrium constant (K eq) for the formation of this geminal diol is 10^6 M^-1 .


Physical And Chemical Properties Analysis

Hexafluoroacetone is a colorless, toxic, and highly reactive gas . At ambient temperatures, it is likely to generate a considerable amount of vapor . It is an irritant to skin, eyes, and mucous membranes and is toxic by ingestion, skin absorption, and inhalation . When heated to high temperatures, it emits toxic fluoride fumes .

Scientific Research Applications

  • Synthesis of Fluorinated Organic Molecules : Hexafluoroacetone is used in the preparation of fluorinated organic molecules, particularly in nucleophilic trifluoromethylation reactions. This process generates trifluoromethylated products with excellent yields (Riofski, Hart, & Colby, 2013).

  • Amino Acid and Peptide Chemistry : It serves as a protecting group and activation reagent in amino acid and peptide chemistry, aiding in the synthesis of various compounds such as γ-Oxo α-amino acid derivatives from aspartic acid (Burger, Rudolph, & Neuhauser, 1991).

  • Photolysis Studies : Hexafluoroacetone is used in photolysis studies, such as the investigation of CF3 radicals and their reactions with hydrogen (Kibby & Weston, 1968).

  • Manufacturing of SiO2-based Aerogels : It influences the physicochemical parameters of SiO2 aerogels, particularly in the synthesis of hydrated silica gels (Lermontov et al., 2015).

  • Fluorescence Studies : The fluorescent properties of hexafluoroacetone are explored in gas-phase studies, which is important for understanding its photochemistry (Ware & Dutton, 1967).

  • Carbonyl-Ene Reaction : Hexafluoroacetone undergoes carbonyl-ene reactions with alkenes, producing hexafluoroisopropanol functionalized derivatives, useful in various chemical syntheses (Sridhar et al., 2009).

  • Inorganic Chemistry : It is studied for its reactivity in inorganic chemistry, particularly for reactions with hydroxy- and alkoxysilanes, forming hemiketals and ketals (Witt, Dhathathreyan, & Roesky, 1988).

  • Polymer Synthesis : Hexafluoroacetone is utilized in the synthesis of semi-fluorinated polyaryl ethers, exhibiting unique properties like anomalous crystallinity and high thermo-oxidative stability (Muñoz et al., 2022).

Safety And Hazards

Hexafluoroacetone is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is an irritant to skin, eyes, and mucous membranes and is toxic by ingestion, skin absorption, and inhalation . When heated to high temperatures, it emits toxic fluoride fumes . Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket .

Future Directions

The future direction in the synthesis of Hexafluoroacetone seems to be towards the development of more efficient and less hazardous methods. For instance, a study has developed a continuous flow system that employs a micro packed-bed reactor (MPBR) filled with Lewis acid catalysts . This method overcomes the challenges of complex catalyst preparation and harsh reaction conditions (up to 200 °C) associated with conventional batch synthesis . The study demonstrates that Bayesian Optimization can be used as an efficient tool for multi-objective optimization of heterogeneous catalysis in continuous flow .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one
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InChI

InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
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InChI Key

VBZWSGALLODQNC-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F
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Molecular Formula

C3F6O, Array
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Related CAS

10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate)
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DSSTOX Substance ID

DTXSID9043778
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Molecular Weight

166.02 g/mol
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Physical Description

Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F
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Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts
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Density

1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density)
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Vapor Density

5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7
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Vapor Pressure

5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm
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Product Name

Hexafluoroacetone

Color/Form

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS RN

684-16-2
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Melting Point

-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F
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Record name HEXAFLUOROACETONE
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URL https://www.osha.gov/chemicaldata/483
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Record name Hexafluoroacetone
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URL https://www.cdc.gov/niosh/npg/npgd0319.html
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Synthesis routes and methods I

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 39.8% of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 5.4% of 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 53.0% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline. After adding 50 ml of water to the reaction liquid, stirring was conducted. This mixed liquid was filtered, followed by washing with water and then vacuum drying, thereby obtaining 4.30 g of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline (yield: 33%; purity: 80.7%).
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12.2%

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
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Reaction Step One
Name
O=C([O-])C(O)(C(F)(F)F)C(F)(F)F
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Type
reactant
Reaction Step One
Name
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Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
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Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
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Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroacetone
Reactant of Route 2
Hexafluoroacetone
Reactant of Route 3
Reactant of Route 3
Hexafluoroacetone
Reactant of Route 4
Reactant of Route 4
Hexafluoroacetone
Reactant of Route 5
Reactant of Route 5
Hexafluoroacetone
Reactant of Route 6
Hexafluoroacetone

Citations

For This Compound
7,710
Citations
LG Anello, M Van der Puy - The Journal of Organic Chemistry, 1982 - ACS Publications
When KF, S, and DMF are mixed, a bluish hue is imparted to the solution. The color rapidly disappears upon the addition of HFP or HFTA dimer. The blue color did not appear if the DMF …
Number of citations: 24 pubs.acs.org
AL Henne, JW Shepard, EJ Young - Journal of the American …, 1950 - ACS Publications
Hexafluoroacetone has been obtained by pre-vious workers in the reaction between acetone and elemental fluorine. 1 The reaction was described as complex, difficult to control and …
Number of citations: 43 pubs.acs.org
PE Cassidy, TM Aminabhavi… - Journal of Macromolecular …, 1989 - Taylor & Francis
The continuing demand for polymeric materials with a unique combination of properties has brought forth a sizable research effort concerning the use of trifluoromethyl substituents, …
Number of citations: 158 www.tandfonline.com
SS Szinai, G Crank, DRK Harding - Journal of medicinal chemistry, 1970 - ACS Publications
… we now present a study of hexafluoroacetone. The objective was the examination of the biological properties of masked hexafluoroacetone (HFA), and as a consequence some …
Number of citations: 33 pubs.acs.org
RK Chan - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
The dielectric constants of hexafluoro- and hexachloro-acetone are measured in the solid and liquid state. They show negligible association in the liquid state. The dipole moments are …
Number of citations: 10 cdnsciencepub.com
DAC Compton, JD Goddard, SC Hsi… - The Journal of …, 1984 - ACS Publications
With the far-IR spectra of solid cyclopropane-d6, reported here, there are now complete data on the lattice Raman and infrared spectra of solid C3H6 and C3D6. The external modes …
Number of citations: 18 pubs.acs.org
RD Giles, E Whittle - Transactions of the Faraday Society, 1965 - pubs.rsc.org
… The relative efficiencies of deactivation of CH3CF; by acetone, hexafluoroacetone, nitrogen and perfluorocyclohexane were measured. The Arrhenius parameters have been measured …
Number of citations: 72 pubs.rsc.org
H Lateef, ST Mullins - Journal of Fluorine Chemistry, 2000 - Elsevier
The alcohols, phenoxyethanol (a) and (2-hydroxymethyl)tetrahydrofuran (c) were treated with hexafluoroacetone (HFA) to give the corresponding hemiketals 2-(2′-phenoxyethoxy)-1,1,…
Number of citations: 9 www.sciencedirect.com
PB Ayscough, EWR Steacie - Proceedings of the …, 1956 - royalsocietypublishing.org
The photolytic decomposition of hexafluoroacetone has been studied over a wide range of temperatures and pressures using light of wavelength 3130 Å. The initial step involves the …
Number of citations: 68 royalsocietypublishing.org
P Harland, JCJ Thynne - The Journal of Physical Chemistry, 1970 - ACS Publications
… We have examined positive and negative ion formation in hexafluoroacetone over the … at low electron energies3 and have extended their use in this work to include hexafluoroacetone. …
Number of citations: 31 pubs.acs.org

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